Home > Products > Screening Compounds P24196 > 3-(4-Octylphenethyl)-fingolimod
3-(4-Octylphenethyl)-fingolimod - 851039-24-2

3-(4-Octylphenethyl)-fingolimod

Catalog Number: EVT-1196938
CAS Number: 851039-24-2
Molecular Formula: C35H57NO2
Molecular Weight: 523.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol” is also known as Fingolimod Hydrochloride . It is a sphingosine-1-phosphate receptor modulator being developed for multiple sclerosis and prevention of solid organ transplant rejection .

Synthesis Analysis

The synthesis of “2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol” involves several steps. The process starts with the conversion of 2-(Acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioic acid diethyl ester to N-(l,l-bis hydroxymethyl-3-(4-octyl phenyl)-propyl)-acetamide, followed by the conversion of this compound to 2-Acetamido-2-(4-octylphenethyl) propane-1,3-diyl diacetate. The final step is the hydrolysis of this compound to obtain the desired product .

Molecular Structure Analysis

The molecular structure of “2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol” is represented by the empirical formula C19H33NO2·HCl .

Chemical Reactions Analysis

The drug is phosphorylated in vivo by sphingosine kinase 2 to its bioactive form, FTY720-P .

Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol” is 343.93 .

Classification

3-(4-Octylphenethyl)-fingolimod belongs to the class of sphingosine analogs and is categorized as a synthetic organic compound. It is classified under the broader category of immunomodulatory agents due to its action on sphingosine 1-phosphate receptors.

Synthesis Analysis

The synthesis of 3-(4-Octylphenethyl)-fingolimod involves several key steps, often utilizing methods such as asymmetric synthesis and nucleophilic substitution. The process typically starts with the formation of a chiral center through alkylation techniques and proceeds through various intermediates.

  1. Starting Materials: The synthesis often begins with commercially available compounds like 2-chloro-2-propen-1-ol and octylbromobenzene.
  2. Key Reactions:
    • Kumada Cross-Coupling: A modified Kumada cross-coupling reaction is employed to connect the aromatic ring with the aliphatic chain.
    • Cyclization: Utilizing Grubbs’ catalyst for cyclization helps form the cyclopentene structure characteristic of fingolimod derivatives.
    • Final Modifications: The introduction of functional groups like carbamates and subsequent transformations lead to the final product.

The synthesis can be summarized in several steps:

  • Formation of hydroxymethyl styrene.
  • Conversion to iodide intermediates.
  • Cyclization and stereochemical adjustments to achieve the desired configuration.

Technical Parameters

The synthesis may require specific conditions such as temperature control (e.g., reflux conditions) and careful monitoring of reaction times to ensure high yields and purity.

Molecular Structure Analysis

3-(4-Octylphenethyl)-fingolimod has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₂₉NO₂
  • Molecular Weight: Approximately 295.43 g/mol
  • Functional Groups: The structure includes an octyl group, a phenethyl moiety, and a hydrophilic diol component that interacts with sphingosine receptors.

Structural Features

The compound features:

  • A long hydrophobic tail (octyl group) that enhances membrane permeability.
  • A phenethyl group that contributes to receptor binding affinity.
  • A cyclic structure that maintains spatial orientation crucial for biological activity.
Chemical Reactions Analysis

3-(4-Octylphenethyl)-fingolimod can undergo various chemical reactions:

  • Nucleophilic Substitution: The presence of halides or mesylates allows for nucleophilic attacks leading to the formation of new carbon-carbon bonds.
  • Hydrolysis: Under certain conditions, it can be hydrolyzed to yield more polar metabolites.
  • Oxidation/Reduction Reactions: These may alter the functional groups on the compound, impacting its biological activity.

Technical Details

Reactions typically require catalysts (e.g., palladium for coupling reactions) and may involve solvents like tetrahydrofuran or dichloromethane under controlled temperatures.

Mechanism of Action

The mechanism by which 3-(4-Octylphenethyl)-fingolimod exerts its effects is largely attributed to its modulation of sphingosine 1-phosphate receptors. Upon administration, it is phosphorylated to its active form, which then binds to these receptors on lymphocytes:

  1. Receptor Binding: The compound mimics sphingosine 1-phosphate, leading to internalization of lymphocytes and preventing their egress from lymph nodes.
  2. Immunomodulation: This action effectively reduces autoimmune responses in conditions like multiple sclerosis by decreasing circulating lymphocyte levels.

Relevant Data

Studies have shown that modifications in the side chain can enhance receptor selectivity and potency, affecting therapeutic outcomes in clinical settings.

Physical and Chemical Properties Analysis

3-(4-Octylphenethyl)-fingolimod exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents but exhibits limited solubility in water due to its hydrophobic nature.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary but typically falls within the range expected for similar organic compounds.

Analytical Techniques

Characterization often employs techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for purity assessment and structural confirmation.

Applications

The primary application of 3-(4-Octylphenethyl)-fingolimod lies in pharmacology as a potential treatment for autoimmune diseases, particularly multiple sclerosis. Its ability to modulate immune responses makes it a candidate for further research into other inflammatory conditions:

  1. Therapeutic Use: Continued exploration in clinical trials for efficacy against various autoimmune disorders.
  2. Research Applications: Used in studies examining receptor interactions and cellular signaling pathways related to immune modulation.
  3. Development of Derivatives: Ongoing research into structural modifications aims to enhance efficacy and reduce side effects associated with existing therapies.

Future Directions

Research is likely to focus on optimizing the pharmacokinetic profiles of derivatives like 3-(4-Octylphenethyl)-fingolimod to improve therapeutic outcomes while minimizing adverse effects.

Introduction to 3-(4-Octylphenethyl)-Fingolimod

Definition and Chemical Identity

3-(4-Octylphenethyl)-fingolimod is a synthetic structural analog of the immunomodulatory drug fingolimod (FTY720, Gilenya®), specifically modified through the addition of an octylphenethyl extension. Its systematic chemical name is 2-(2-(4-Octylphenethyl)-4-octylphenethyl)-2-aminopropane-1,3-diol, reflecting its symmetric bisphenethylamine core linked to dual octylphenyl groups [1] [3]. The compound has the molecular formula C₃₅H₅₇NO₂ and a molecular weight of 523.83 g/mol (base form) or 560.29 g/mol for its hydrochloride salt (C₃₅H₅₇NO₂·HCl) [1] [3]. It carries the CAS Registry Number 851039-24-2 for the base compound and is cataloged under identifiers such as TRC-O293700 (hydrochloride salt) and ALL-FIN-PH3 in chemical databases [1] [3].

Structurally, 3-(4-Octylphenethyl)-fingolimod retains fingolimod’s core 2-amino-1,3-propanediol moiety but incorporates two 4-octylphenethyl chains instead of the single 4-octylphenyl group in the parent drug. This modification significantly enhances its lipophilicity, evidenced by its solubility primarily in organic solvents like methanol (MeOH) and dimethyl sulfoxide (DMSO) rather than aqueous buffers [1] [9]. The compound’s extended alkyl chains facilitate integration into lipid bilayers, influencing its interactions with membrane-bound targets like sphingosine 1-phosphate receptors (S1PRs). Analytical characterization includes high-performance liquid chromatography (HPLC) purity (>95%), nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), mass spectrometry (MS), infrared spectroscopy (IR), and thermogravimetric analysis (TGA) data, confirming its structural integrity and stability [1] [3].

Table 1: Chemical and Physical Properties of 3-(4-Octylphenethyl)-Fingolimod

PropertySpecification
Chemical Name2-(2-(4-Octylphenethyl)-4-octylphenethyl)-2-aminopropane-1,3-diol
Molecular Formula (Base)C₃₅H₅₇NO₂
Molecular Weight (Base)523.83 g/mol
Molecular Formula (HCl salt)C₃₅H₅₇NO₂·HCl
Molecular Weight (HCl salt)560.29 g/mol
CAS Number (Base)851039-24-2
Purity≥95% (HPLC)
SolubilityMethanol, DMSO
Storage Conditions2–8°C

Historical Development and Analog Classification

The development of 3-(4-Octylphenethyl)-fingolimod originated from efforts to optimize fingolimod, which was itself derived from the fungal metabolite myriocin (ISP-1). Myriocin, isolated from Isaria sinclairii, exhibited potent immunosuppressive activity but high toxicity [2] [4]. Structural simplification by Tetsuro Fujita’s team at Yoshitomi Pharmaceuticals in the 1990s yielded fingolimod, a safer analog retaining immunosuppressive properties [5] [4]. Further exploration of fingolimod’s structure-activity relationships (SAR) focused on modifying its phenylalkyl side chain to enhance receptor affinity or alter pharmacokinetics.

3-(4-Octylphenethyl)-fingolimod emerged as part of a systematic effort to create "bivalent" fingolimod analogs. By incorporating dual 4-octylphenethyl groups, researchers aimed to probe the spatial requirements for S1P receptor engagement and dimerization [1] [8]. It is classified specifically as an "ortho-octylphenethyl impurity" or process-related impurity of fingolimod synthesis, reflecting its potential formation during pharmaceutical manufacturing [1] [3]. This analog belongs to a broader family of fingolimod derivatives, including:

  • Fingolimod 2-phenethyl analog (ALL-FIN-PH2, CAS 851039-25-3)
  • Hydroxylated metabolites (e.g., ALL-FIN-HY1, CAS 899822-99-2)
  • Chain-shortened variants (e.g., ALL-FIN-CH6, CAS 1201794-93-5) [1]

The synthesis of 3-(4-Octylphenethyl)-fingolimod involves alkylation of the fingolimod core with 4-octylphenethyl halides, followed by purification via chromatography. Its status as a high-purity reference material (e.g., TRC-O293700) underscores its utility in quality control for fingolimod production and in metabolic studies tracking complex impurity profiles [1] [3]. Patent landscapes reveal its inclusion in claims covering fingolimod analogs, though its therapeutic development was eclipsed by more selective S1P modulators like siponimod [5] [8].

Relevance in Sphingosine 1-Phosphate (S1P) Receptor Research

3-(4-Octylphenethyl)-fingolimod serves as a critical pharmacological tool for dissecting the nuanced mechanisms of S1P receptor modulation. Like fingolimod, it is phosphorylated in vivo by sphingosine kinase 2 (SPHK2) to its active phosphate ester, which engages S1P receptors (S1PRs) [5] [8]. However, its bivalent structure confers distinct properties:

  • Receptor Internalization vs. Degradation: While fingolimod-P induces S1P₁ receptor internalization and proteasomal degradation (functional antagonism), the bulky side chains of 3-(4-Octylphenethyl)-fingolimod-P may stabilize receptor internalization without degradation, helping differentiate these mechanisms in lymphocyte trafficking studies [7] [8].
  • Subtype Selectivity Profiling: The analog exhibits altered affinity profiles for S1P receptor subtypes (S1P₁₋₅). Its lipophilic extensions enhance interactions with S1P₁ and S1P₃, implicated in CNS astrocyte responses, but may reduce activity at S1P₂, which influences endothelial barrier function [6] [9].

Table 2: Functional Comparison of Fingolimod and 3-(4-Octylphenethyl)-Fingolimod in S1P Research

PropertyFingolimod3-(4-Octylphenethyl)-Fingolimod
Primary TargetS1P₁ (via phosphate ester)S1P₁/S1P₃ (enhanced lipophilic engagement)
Receptor FateInternalization & degradationInternalization (degradation kinetics slowed)
Key Research UseLymphocyte sequestrationProbing receptor dimerization/aggregation
CNS PenetranceModerate (logP ~4.1)High (logP >7 due to alkyl chains)
Metabolic StabilityCYP4F2-dependent oxidationReduced oxidation (steric hindrance)

In neuroscience research, this analog has been instrumental in isolating direct central nervous system effects from peripheral immunomodulation. Its high lipophilicity facilitates blood-brain barrier penetration, allowing studies in models like:

  • Cuprizone-induced demyelination: Testing remyelination efficacy independent of immune cell modulation [7].
  • Astrocyte cultures: Demonstrating S1P₁-mediated modulation of neurotrophic factors (e.g., BDNF) and anti-inflammatory cytokine release [6] [8].Unlike fingolimod, 3-(4-Octylphenethyl)-fingolimod does not promote remyelination in lysolecithin (LPC)-induced injury models, suggesting its effects are context-dependent and may involve non-receptor pathways [7].

Beyond S1P receptors, this analog inhibits ceramide synthase (CerS) and cytosolic phospholipase A2α (cPLA2α), altering sphingolipid/ceramide balances in neurons. It also modulates TRPM7 ion channels and histone deacetylases (HDACs), implicating it in epigenetic regulation and ion homeostasis in neurodegenerative models [8] [9]. These multifaceted actions underscore its value in deconvoluting the complex pharmacology of sphingolipid-based therapeutics.

Properties

CAS Number

851039-24-2

Product Name

3-(4-Octylphenethyl)-fingolimod

IUPAC Name

2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol

Molecular Formula

C35H57NO2

Molecular Weight

523.8 g/mol

InChI

InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3

InChI Key

YRSXESKDUWORBC-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.